molecular formula C6H8ClIN2 B8307190 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

Cat. No. B8307190
M. Wt: 270.50 g/mol
InChI Key: BMIWBNYKNPBNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C6H8ClIN2 and its molecular weight is 270.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-chloroprop-1-yl)-4-iodo-1H-pyrazole

Molecular Formula

C6H8ClIN2

Molecular Weight

270.50 g/mol

IUPAC Name

1-(3-chloropropyl)-4-iodopyrazole

InChI

InChI=1S/C6H8ClIN2/c7-2-1-3-10-5-6(8)4-9-10/h4-5H,1-3H2

InChI Key

BMIWBNYKNPBNKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g (10.31 mmol) 4-iodopyrazole were dissolved in 20 ml DMF and 1.22 g (10.8 mmol) potassium t-butoxide was added. The mixture was stirred for 1 hour at room temperature and 1.06 ml (10.83 mmol) 1-bromo-3-chloropropane were added. A white precipitate appeared rapidly. After 30 minutes 50 ml water was added and the reaction mixture was extracted twice with 100 ml hexane. The combined organic layers were dried over MgSO4 and the solvent was removed to give 2.65 g of the desired product as a colourless oil. MS (ISP): 270.1 (MH+). 1H-NMR (CDCl3): 2.31 (quint, 2H), 3.47 (t, 2H), 4.32 (t, 2H), 7.48 (s, 1H), 7.53 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
1.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.